molecular formula C20H23N3O2 B2685543 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide CAS No. 868978-02-3

3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide

Cat. No. B2685543
CAS RN: 868978-02-3
M. Wt: 337.423
InChI Key: JKQKVYFGCJDTHH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Anticancer Potential

Compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide have shown promise in anticancer research. A study highlighted the synthesis and evaluation of novel derivatives demonstrating significant cytotoxicity against cancer cell lines, such as glioblastoma and breast cancer cells. These compounds, including imidazo[1,2-a]pyridine derivatives, were found to possess antioxidant activity, with some showing greater efficacy than ascorbic acid, a well-known antioxidant. This suggests their potential in developing new therapeutic agents targeting cancer cells through oxidative stress modulation and cell proliferation inhibition (I. Tumosienė et al., 2020).

Antimicrobial and Antioxidant Activities

Another research avenue involves exploring the antimicrobial and antioxidant properties of similar compounds. A study synthesized new derivatives and tested their effectiveness against various microbial strains and their antioxidant capacity. The findings indicated moderate to good activity, suggesting that these compounds could serve as leads for developing new antimicrobial agents with added antioxidant benefits, potentially useful in treating infections and associated oxidative stress (Wagnat W. Wardkhan et al., 2008).

Enzyme Inhibition for Therapeutic Applications

Compounds within this category have also been investigated for their ability to inhibit specific enzymes or biological pathways, which can be crucial for therapeutic applications. For example, derivatives have shown potential as inhibitors against targets relevant to cancer and infectious diseases. This indicates a promising strategy for designing novel drugs that can interfere with the biological processes essential for disease progression, providing a foundation for further research into targeted therapies (G. De Martino et al., 2005).

Mechanism of Action

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-10-12-23-14-17(22-19(23)13-15)9-11-21-20(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,10,12-14H,5,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQKVYFGCJDTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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